Resorufin butyrate
Overview
Description
Resorufin butyrate: is a fluorogenic substrate commonly used in biochemical assays. It is particularly known for its application in the detection of triglyceride lipases and cholinesterase activities. The compound exhibits fluorescence with excitation and emission wavelengths of 570 nm and 580 nm, respectively .
Mechanism of Action
- This compound undergoes enzymatic hydrolysis by serine hydrolases. This process results in the release of resorufin, which exhibits strong fluorescence properties .
- The intramolecular charge transfer (ICT) process of resorufin is weakened upon hydrolysis, leading to quenching of its fluorescence .
Target of Action
- Resorufin butyrate doesn’t have a specific biological target like a receptor or enzyme. Instead, it serves as a substrate for various enzymes. It acts as a substrate for serine hydrolases, including cholinesterase and several lipases . Specifically, it can be hydrolyzed by these enzymes.
Mode of Action
Biochemical Analysis
Biochemical Properties
Resorufin butyrate interacts with enzymes such as triglyceride lipases and cholinesterase . Upon enzymatic cleavage by these enzymes, resorufin is released . This interaction is crucial for the detection of various biological molecules in situ and in real-time .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of this compound can influence cell function by altering the levels of these enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. When this compound is cleaved by enzymes like triglyceride lipases or cholinesterase, resorufin is released . This process can influence enzyme activity and subsequently alter cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of this compound can influence these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorufin butyrate can be synthesized through the esterification of resorufin with butyric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for biochemical assays.
Chemical Reactions Analysis
Types of Reactions: Resorufin butyrate primarily undergoes hydrolysis reactions catalyzed by enzymes such as triglyceride lipases and cholinesterase. The hydrolysis of this compound results in the release of resorufin, which can be detected through its fluorescent properties.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using triglyceride lipases or cholinesterase in a buffered aqueous solution.
Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.
Major Products:
Hydrolysis: Resorufin and butyric acid.
Esterification: this compound.
Scientific Research Applications
Chemistry: Resorufin butyrate is used as a fluorogenic substrate in various biochemical assays to study enzyme kinetics and activity. It is particularly useful in the detection and quantification of triglyceride lipases and cholinesterase activities .
Biology: In biological research, this compound is employed to monitor enzyme activities in cell cultures and tissue samples. Its fluorescent properties allow for real-time tracking of enzymatic reactions, making it a valuable tool in studying metabolic processes and enzyme regulation.
Medicine: this compound is used in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples. It is also utilized in drug discovery and development to screen for potential inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used in quality control processes to ensure the proper functioning of enzyme-based products. It is also employed in the development of biosensors for detecting specific enzyme activities in various applications.
Comparison with Similar Compounds
Resorufin acetate: Another ester of resorufin, used as a substrate for different esterases.
Resorufin benzyl ether: Used as a fluorescent probe for detecting enzyme activity.
Resorufin phosphate: A substrate for phosphatases, used in various biochemical assays.
Uniqueness: Resorufin butyrate is unique in its specific application for detecting triglyceride lipases and cholinesterase activities. Its fluorescence properties and the ease of detection make it a preferred choice in biochemical assays. Compared to other resorufin derivatives, this compound offers a distinct advantage in studying lipid metabolism and enzyme kinetics related to triglyceride breakdown .
Properties
IUPAC Name |
(7-oxophenoxazin-3-yl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407477 | |
Record name | Resorufin butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-42-9 | |
Record name | Resorufin butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes resorufin butyrate a suitable substrate for studying triglyceride lipases?
A1: this compound offers several advantages as a substrate for triglyceride lipase research. [, ] It is soluble and monomeric in assay conditions, eliminating the complications of particle-based artifacts often encountered with traditional lipid-based substrates. [] Upon hydrolysis by the lipase, this compound releases resorufin, a fluorescent molecule. This allows for straightforward and sensitive monitoring of enzyme activity using fluorescence-based assays. [, ]
Q2: Has this compound been used to identify any potential drug leads?
A3: Yes, high-throughput screening utilizing a fluorescence-based assay with this compound as the substrate led to the identification of ebselen as a potent inhibitor of M. tuberculosis Ag85C. [] Ebselen, initially recognized for its antioxidant properties, demonstrated inhibitory activity in the nanomolar range against Ag85C. [] This discovery underscores the value of this compound in screening for enzyme inhibitors and uncovering novel therapeutic candidates for diseases like tuberculosis.
Q3: Are there any limitations to using this compound as a substrate in enzyme studies?
A4: While a valuable tool, there are considerations when employing this compound. While its interaction with Ag85C is documented, [] it's crucial to validate its suitability for other enzyme classes beyond lipases. Additionally, its potential for non-specific interactions with certain enzymes or assay components should be evaluated during assay development and validation. Comparing results obtained with this compound to those with established substrates can strengthen experimental findings.
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